molecular formula C18H16O B14181039 1-[(1R)-1-Phenylethoxy]naphthalene CAS No. 847934-73-0

1-[(1R)-1-Phenylethoxy]naphthalene

Katalognummer: B14181039
CAS-Nummer: 847934-73-0
Molekulargewicht: 248.3 g/mol
InChI-Schlüssel: UPCFYHGRUGIAEM-CQSZACIVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(1R)-1-Phenylethoxy]naphthalene is an organic compound with the molecular formula C17H16O It is a derivative of naphthalene, where a phenylethoxy group is attached to the first carbon of the naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1R)-1-Phenylethoxy]naphthalene typically involves the reaction of naphthalene with (1R)-1-phenylethanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate carbocation, which then reacts with the phenylethanol to form the desired product. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

1-[(1R)-1-Phenylethoxy]naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-[(1R)-1-Phenylethoxy]naphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-[(1R)-1-Phenylethoxy]naphthalene involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Naphthalene: The parent compound with a simpler structure.

    1-Phenylethanol: The alcohol derivative used in the synthesis of 1-[(1R)-1-Phenylethoxy]naphthalene.

    Naphthoquinone: An oxidized derivative of naphthalene.

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

847934-73-0

Molekularformel

C18H16O

Molekulargewicht

248.3 g/mol

IUPAC-Name

1-[(1R)-1-phenylethoxy]naphthalene

InChI

InChI=1S/C18H16O/c1-14(15-8-3-2-4-9-15)19-18-13-7-11-16-10-5-6-12-17(16)18/h2-14H,1H3/t14-/m1/s1

InChI-Schlüssel

UPCFYHGRUGIAEM-CQSZACIVSA-N

Isomerische SMILES

C[C@H](C1=CC=CC=C1)OC2=CC=CC3=CC=CC=C32

Kanonische SMILES

CC(C1=CC=CC=C1)OC2=CC=CC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.